molecular formula C16H13NO2 B8424587 1-methyl-6-phenyl-1H-indole-2-carboxylic acid

1-methyl-6-phenyl-1H-indole-2-carboxylic acid

Cat. No. B8424587
M. Wt: 251.28 g/mol
InChI Key: XIFLBWILXKWOEN-UHFFFAOYSA-N
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Patent
US06759428B2

Procedure details

Similarly, 1-methyl-6-phenyl-1H-indole-2-carboxylic acid was prepared from 6-bromo-1-methyl-1H-indole-2-carboxylic acid methyl ester and was used to prepare 6-Phenyl-1H-indole-2-carboxylic acid [(1S,2R)-2-((S)-1-cyano-3-methyl-butylcarbamoyl)-cyclohexyl]-amide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-Phenyl-1H-indole-2-carboxylic acid [(1S,2R)-2-((S)-1-cyano-3-methyl-butylcarbamoyl)-cyclohexyl]-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]([CH3:15])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[C:9](Br)[CH:8]=2)=[O:4].C([C@@H](NC([C@@H:26]1[CH2:31][CH2:30][CH2:29][CH2:28][C@@H:27]1NC(C1NC2C(C=1)=CC=C(C1C=CC=CC=1)C=2)=O)=O)CC(C)C)#N>>[CH3:15][N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[C:9]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[CH:8]=2)[CH:13]=[C:5]1[C:3]([OH:2])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1N(C2=CC(=CC=C2C1)Br)C
Step Two
Name
6-Phenyl-1H-indole-2-carboxylic acid [(1S,2R)-2-((S)-1-cyano-3-methyl-butylcarbamoyl)-cyclohexyl]-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[C@H](CC(C)C)NC(=O)[C@H]1[C@H](CCCC1)NC(=O)C=1NC2=CC(=CC=C2C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC2=CC=C(C=C12)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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